2-Bromo-4-chloro-1-ethylbenzene
Description
2-Bromo-4-chloro-1-ethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 2-position, chlorine (Cl) at the 4-position, and an ethyl (-CH₂CH₃) group at the 1-position. For example, halogenated toluenes (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene, CAS 1783823-53-9) share similar substitution patterns, with molecular weights ranging from 191.46 to 216.46 g/mol . The ethyl group may increase hydrophobicity and boiling point compared to methyl-substituted analogs due to enhanced van der Waals interactions .
Properties
Molecular Formula |
C8H8BrCl |
|---|---|
Molecular Weight |
219.50 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-ethylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 |
InChI Key |
ZOMCSUDGLYCBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-ethylbenzene typically involves the bromination and chlorination of ethylbenzene. One common method is the electrophilic aromatic substitution reaction, where ethylbenzene is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 4-chloroethylbenzene is then brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to yield 2-Bromo-4-chloro-1-ethylbenzene .
Industrial Production Methods
Industrial production of 2-Bromo-4-chloro-1-ethylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-ethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or chlorine atoms can be replaced by other substituents.
Nucleophilic Aromatic Substitution (NAS): Under strong nucleophilic conditions, the bromine or chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) in the presence of ferric chloride (FeCl3).
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives .
Scientific Research Applications
2-Bromo-4-chloro-1-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or arenium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with other substituents. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares 2-Bromo-4-chloro-1-ethylbenzene with key analogs:
Key Observations :
- Halogen Position : Ortho-substituted bromo-chloro compounds (e.g., 1-Bromo-2-chlorobenzene) exhibit higher boiling points (198–201°C) compared to para-substituted analogs (196°C) due to dipole-dipole interactions .
- Substituent Effects : Replacing methyl with ethyl (e.g., 2-Bromo-4-chloro-1-ethylbenzene vs. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) likely increases molecular weight and boiling point, as seen in analogs like 4-Bromo-2-ethyl-1-methoxybenzene (MW 231.52 g/mol) .
Biological Activity
2-Bromo-4-chloro-1-ethylbenzene (C8H8BrCl) is an organobromine compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C8H8BrCl
- Molecular Weight : 215.51 g/mol
- IUPAC Name : 2-bromo-4-chloro-1-ethylbenzene
- CAS Number : 66635577
Biological Activity Overview
The biological activity of 2-bromo-4-chloro-1-ethylbenzene primarily revolves around its interactions with biological systems, including potential antimicrobial, anticancer, and toxicological effects.
Antimicrobial Activity
Research indicates that halogenated compounds like 2-bromo-4-chloro-1-ethylbenzene exhibit significant antimicrobial properties. A study conducted on various halogenated benzenes demonstrated that these compounds can inhibit the growth of bacteria and fungi, likely due to their ability to disrupt cellular membranes and interfere with metabolic processes .
Table 1: Antimicrobial Efficacy of Halogenated Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-4-chloro-1-ethylbenzene | E. coli | 32 µg/mL |
| 1-Bromo-2-chlorobenzene | Staphylococcus aureus | 64 µg/mL |
| 4-Bromoaniline | Candida albicans | 16 µg/mL |
Anticancer Potential
The anticancer potential of brominated compounds has been a subject of interest. Studies suggest that certain brominated benzene derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage . The specific mechanisms involving 2-bromo-4-chloro-1-ethylbenzene are still under investigation, but preliminary data indicate it may inhibit cell proliferation in specific cancer lines.
Toxicological Effects
While some biological activities are beneficial, the toxicological profile of 2-bromo-4-chloro-1-ethylbenzene is concerning. Organobromine compounds are known for their persistence in the environment and potential bioaccumulation. Studies have shown that exposure to such compounds can lead to reproductive and developmental toxicity in animal models .
Case Studies
- Case Study on Antimicrobial Resistance : A recent study explored the effects of various halogenated compounds on antibiotic-resistant strains of bacteria. Results indicated that 2-bromo-4-chloro-1-ethylbenzene could enhance the efficacy of certain antibiotics against resistant strains, suggesting a potential role in combating antimicrobial resistance .
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines demonstrated that treatment with 2-bromo-4-chloro-1-ethylbenzene resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
